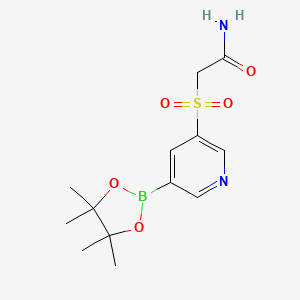
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is a complex organic compound that features a boronic ester group, a pyridine ring, and a sulfonylacetamide moiety. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide typically involves multiple steps. One common method includes the borylation of a pyridine derivative followed by sulfonylation and acetamide formation. The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the borylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
化学反应分析
Types of Reactions
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction of the sulfonyl group can produce thiols or sulfides.
科学研究应用
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The exact mechanism of action for 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is not well-documented. it is believed to interact with molecular targets through its boronic ester and sulfonyl groups, which can form reversible covalent bonds with specific biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a fluorine atom instead of a sulfonylacetamide group.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of a pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Features a methoxy group on the pyridine ring.
Uniqueness
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is unique due to its combination of a boronic ester, pyridine ring, and sulfonylacetamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications.
属性
分子式 |
C13H19BN2O5S |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C13H19BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-5-10(7-16-6-9)22(18,19)8-11(15)17/h5-7H,8H2,1-4H3,(H2,15,17) |
InChI 键 |
KPSFGXWQQISWCZ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


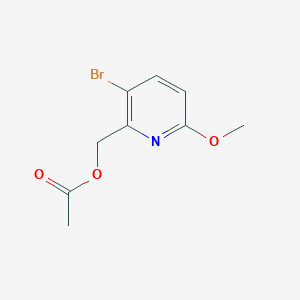
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
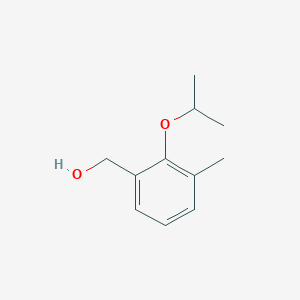

![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
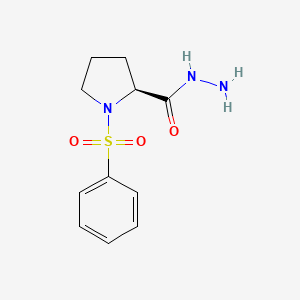
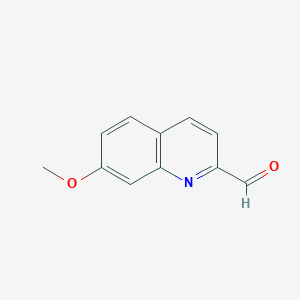
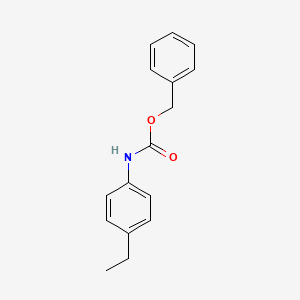

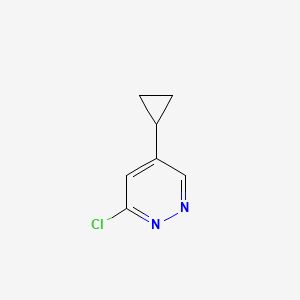
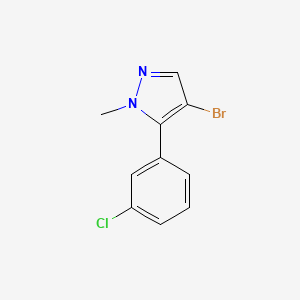
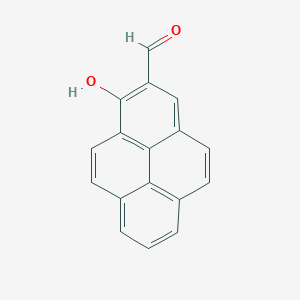
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)

